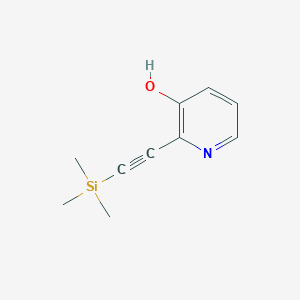

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

Description

BenchChem offers high-quality 2-((Trimethylsilyl)ethynyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Trimethylsilyl)ethynyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2-trimethylsilylethynyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-10(12)5-4-7-11-9/h4-5,7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGERZIBGPZAWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674053 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556832-92-9 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis and Characterization of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol

The following technical guide details the synthesis, characterization, and handling of 2-((trimethylsilyl)ethynyl)pyridin-3-ol .

Executive Summary

The molecule 2-((trimethylsilyl)ethynyl)pyridin-3-ol is a critical, albeit metastable, intermediate often encountered in the synthesis of furo[3,2-b]pyridines . Its structural core—a pyridine ring substituted with a hydroxyl group adjacent to an alkyne—creates a high propensity for intramolecular cyclization.

While often generated in situ during cascade reactions, isolating this specific intermediate requires rigorous control over reaction thermodynamics and pH. This guide presents a robust Protection-Deprotection Strategy to ensure isolation of the open-chain form, contrasting it with the higher-risk Direct Coupling approach.

Key Chemical Challenges

-

Spontaneous Cyclization: The 3-hydroxyl group can nucleophilically attack the activated alkyne (5-endo-dig or 5-exo-dig), forming the furo[3,2-b]pyridine core spontaneously, especially under basic conditions or elevated temperatures.

-

Catalyst Poisoning: The free hydroxyl group can coordinate with Pd(II) species, potentially dampening catalytic turnover in direct coupling protocols.

Strategic Synthetic Pathways

To guarantee the isolation of the target rather than its cyclized byproduct, we recommend Path B (Protection Strategy) . Path A is faster but prone to yielding the furo-pyridine derivative.

Figure 1: Strategic decision tree. Path B prevents premature cyclization by masking the nucleophilic hydroxyl group.

Detailed Experimental Protocol (Path B)

This protocol utilizes a tert-butyldimethylsilyl (TBS) protecting group. This group is robust enough to withstand Sonogashira conditions but labile enough to be removed without affecting the TMS-alkyne.

Phase 1: Protection

Objective: Mask the 3-OH group to prevent catalyst interference and cyclization.

-

Reagents: 2-Bromo-3-pyridinol (1.0 equiv), TBS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve 2-bromo-3-pyridinol in DMF (0.5 M) under N₂.

-

Add imidazole, followed by portion-wise addition of TBS-Cl at 0°C.

-

Warm to RT and stir for 3–6 hours.

-

Workup: Dilute with Et₂O, wash with water (x3) to remove DMF, dry over Na₂SO₄, and concentrate.

-

Checkpoint: Product is 2-bromo-3-(tert-butyldimethylsilyloxy)pyridine .

-

Phase 2: Sonogashira Coupling

Objective: Install the TMS-alkyne motif.

-

Reagents:

-

Substrate: Protected Pyridine (from Phase 1).

-

Alkyne: Ethynyltrimethylsilane (TMS-Acetylene, 1.5 equiv).

-

Catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%).

-

Co-catalyst: CuI (5 mol%).

-

Base/Solvent: Et₃N (3.0 equiv) in THF or DMF (degassed).

-

-

Procedure:

-

Degassing (Critical): Sparge the solvent/base mixture with Argon for 20 minutes. Oxygen promotes homocoupling of the alkyne (Glaser coupling).[1]

-

Add Pd catalyst and CuI.[2][3][4] Stir for 5 mins until the system is homogenous/yellow-orange.

-

Add the protected pyridine followed by TMS-acetylene.

-

Reaction: Heat to 60°C. Monitor by TLC (approx. 4–8 hours).

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via flash column chromatography (Hexane/EtOAc).

-

Checkpoint: Product is 2-((trimethylsilyl)ethynyl)-3-(tert-butyldimethylsilyloxy)pyridine .

-

Phase 3: Selective Deprotection (Isolation of Target)

Objective: Remove TBS without cleaving the TMS group or triggering cyclization.

-

Reagents: TBAF (1.0 equiv, 1M in THF), Acetic Acid (1.0 equiv).

-

Procedure:

-

Dissolve the coupled product in THF at -20°C .

-

Add a pre-mixed solution of TBAF and AcOH (1:1 ratio buffers the basicity of TBAF).

-

Monitor closely by TLC.[1][2][5] The reaction is fast (< 30 mins).

-

Quench: Add saturated NH₄Cl solution immediately upon consumption of starting material.

-

Extraction: Extract with EtOAc. Keep the organic layer neutral to slightly acidic (pH 6–7). Avoid high pH, which triggers cyclization.

-

Purification: Rapid filtration through a short silica plug.

-

Characterization Data

The following data represents the expected spectral signature for 2-((trimethylsilyl)ethynyl)pyridin-3-ol .

Nuclear Magnetic Resonance (NMR)

Note: Shifts are reported in CDCl₃.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 0.28 | Singlet (9H) | TMS group (-Si(CH₃)₃) |

| ¹H | 6.50 – 8.00 | Broad Singlet | -OH (Exchangeable, shift varies w/ conc.) |

| ¹H | 7.15 | dd (J ≈ 8.0, 4.5 Hz) | Pyridine H-5 |

| ¹H | 7.28 | dd (J ≈ 8.0, 1.5 Hz) | Pyridine H-4 |

| ¹H | 8.15 | dd (J ≈ 4.5, 1.5 Hz) | Pyridine H-6 (Deshielded by N) |

| ¹³C | -0.3 | Singlet | TMS Methyls |

| ¹³C | 98.5 | Singlet | Alkyne C (internal) |

| ¹³C | 102.0 | Singlet | Alkyne C (terminal/TMS) |

| ¹³C | 123.5 | Singlet | Pyridine C-5 |

| ¹³C | 125.0 | Singlet | Pyridine C-4 |

| ¹³C | 134.0 | Singlet | Pyridine C-2 (Quaternary) |

| ¹³C | 142.0 | Singlet | Pyridine C-6 |

| ¹³C | 153.0 | Singlet | Pyridine C-3 (C-OH) |

Mass Spectrometry (ESI)[7]

-

Calculated Mass (C₁₀H₁₃NOSi): 191.08

-

Observed (M+H)⁺: 192.1

Troubleshooting & Optimization

The "Furo-Pyridine Trap"

If your NMR shows a loss of the TMS group signal (0.28 ppm) and the appearance of a downfield aromatic proton (~8.0 ppm singlet), your compound has cyclized and desilylated to form furo[3,2-b]pyridine .

Prevention:

-

Avoid Strong Base during Workup: Do not use NaOH or unbuffered TBAF during the deprotection step.

-

Temperature Control: Store the isolated phenol at -20°C.

-

Alternative Catalyst: If the direct coupling (Path A) is attempted, use PdCl₂(PPh₃)₂ rather than Pd(dppf)Cl₂, as bis-phosphine ligands can sometimes stabilize the open form better during the reaction.

Reaction Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target.

References

-

BenchChem. Technical Support Center: Synthesis of Furo[3,2-b]pyridines. (2025).[1] Link

-

Tilve, S. G., et al. "Synthesis of furo[3,2-b]pyridine derivatives via Sonogashira coupling." Tetrahedron, 70(35), 5843-5848. (2014).[6] Link

-

Hundertmark, T., et al. "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature."[3][4] Organic Letters, 2(12), 1729-1731. (2000). Link

-

Sigma-Aldrich. Product Specification: 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol.[7] (Note: Regioisomer reference for spectral comparison). Link

-

Mikhailov, O. A., et al. "3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol."[8] Molbank, 2024(4), M1925. (2024).[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. journalcsij.com [journalcsij.com]

- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol | 2445793-27-9 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-((trimethylsilyl)ethynyl)pyridin-3-ol: Properties, Synthesis, and Applications

Abstract

2-((trimethylsilyl)ethynyl)pyridin-3-ol is a specialized heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science. As a trifunctional molecule, it incorporates a pyridin-3-ol core, a versatile trimethylsilyl (TMS)-protected ethynyl group at the 2-position, and a nucleophilic nitrogen atom within the aromatic ring. This guide provides a comprehensive technical overview of its physical and chemical properties, predictive spectroscopic analysis, plausible synthetic routes, and key reactivity patterns. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related structural analogs and established chemical principles to offer a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in 2-((trimethylsilyl)ethynyl)pyridin-3-ol dictates its chemical behavior and potential applications. The pyridinol moiety is a common scaffold in pharmacologically active compounds, while the TMS-ethynyl group serves as a stable yet readily deprotectable precursor to a terminal alkyne—a key handle for bioorthogonal chemistry and cross-coupling reactions.

Molecular Overview

The logical arrangement of the core functional groups is depicted below. The pyridin-3-ol core provides the foundational aromatic and hydrogen-bonding characteristics. This core is functionalized at the C2 position by an ethynyl linker, which is "capped" or "protected" by a bulky, non-polar trimethylsilyl group.

Caption: Logical structure of 2-((trimethylsilyl)ethynyl)pyridin-3-ol.

Physicochemical Data

Direct experimental data for this compound is not widely published. The following table summarizes calculated properties and experimental data from close structural analogs to provide a reliable profile.

| Property | Value / Predicted Value | Source / Basis |

| Molecular Formula | C₁₀H₁₃NOSi | Calculated |

| Molecular Weight | 191.30 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

| Appearance | Predicted: Off-white to light yellow solid | Based on analogs like 2-((trimethylsilyl)ethynyl)pyridin-3-amine (solid)[1][2] and other substituted pyridinols. |

| Melting Point | Predicted: > 45 °C | Analogy to 2-[(Trimethylsilyl)ethynyl]pyridine (m.p. 40 - 43 °C)[3]. The additional hydroxyl group is expected to increase the melting point due to hydrogen bonding. |

| Boiling Point | > 230 °C (decomposes) | Analogy to 3-[(Trimethylsilyl)ethynyl]pyridine (b.p. 229 °C)[4]. Intramolecular hydrogen bonding may influence volatility. |

| Solubility | Predicted: Soluble in polar organic solvents (MeOH, EtOH, DMSO, THF, DCM). Sparingly soluble in water. Insoluble in non-polar alkanes. | Based on the presence of the polar pyridinol group and the non-polar TMS-alkyne moiety. |

| pKa | Predicted: ~8.5-9.5 (for pyridinium ion), ~10-11 (for hydroxyl proton) | Based on the typical pKa values of pyridine and phenol derivatives. |

Predictive Spectroscopic Analysis

For any synthetic chemist, unequivocal structural confirmation is paramount. While a definitive spectrum requires experimental measurement, a predictive analysis based on the known effects of each functional group provides a strong baseline for characterization.

¹H NMR Spectroscopy

-

Pyridine Protons (3H): Expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6, adjacent to the nitrogen, will likely be the most downfield. Protons at C4 and C5 will show characteristic doublet or doublet of doublets splitting patterns.

-

Hydroxyl Proton (1H): A broad singlet, typically in the range of δ 5.0-10.0 ppm, depending on solvent and concentration. Its exchange with D₂O would confirm the assignment.

-

Trimethylsilyl Protons (9H): A sharp singlet, highly shielded by the silicon atom, expected at δ 0.1-0.3 ppm.[5] This peak is a hallmark of TMS-protected compounds.

¹³C NMR Spectroscopy

-

Pyridine Carbons (5C): Aromatic carbons will appear in the δ 120-160 ppm range. The carbon bearing the hydroxyl group (C3) and the carbon adjacent to nitrogen (C2) will be significantly shifted.

-

Alkynyl Carbons (2C): These sp-hybridized carbons typically resonate between δ 85-105 ppm.[6] The carbon attached to the pyridine ring will be at a different chemical shift than the one attached to the silicon atom.

-

TMS Methyl Carbons (3C): A single peak expected around δ 0.0 ppm, characteristic of the methyl groups on the silicon atom.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C≡C Stretch | 2150 - 2175 | Medium to Weak, Sharp |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong, Multiple Bands |

| Si-C Stretch | 1250, 840, 760 | Strong, Sharp |

| C-O Stretch | 1260 - 1350 | Strong |

Source: General principles of IR spectroscopy.[7][8]

Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to provide a clear molecular ion peak (M⁺) at m/z = 191. The most characteristic fragmentation pathway for TMS derivatives is the loss of a methyl radical to form the highly stable [M-15]⁺ base peak at m/z = 176.[9] Further fragmentation may involve loss of the entire TMS group or cleavage of the pyridine ring.

Synthesis and Reactivity

Understanding the synthesis and subsequent reactivity of 2-((trimethylsilyl)ethynyl)pyridin-3-ol is fundamental to its application as a chemical tool.

Proposed Synthesis: Sonogashira Cross-Coupling

The most logical and efficient synthesis of this molecule involves a palladium/copper-catalyzed Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction is the industry standard for constructing aryl-alkyne linkages. The causality behind this choice is its high functional group tolerance and reliability.

The workflow begins with a di-substituted pyridine precursor, such as 2-bromo-3-hydroxypyridine, which is coupled with trimethylsilylacetylene. The hydroxyl group may require protection (e.g., as a silyl ether) depending on the reaction conditions, followed by a deprotection step.

Caption: Proposed synthetic workflow for the target compound.

Key Reactivity Patterns

The molecule's utility stems from its three distinct reactive zones: the TMS-alkyne, the pyridinol ring, and the hydroxyl group.

-

TMS-Alkyne Moiety: The silicon-carbon bond is labile under specific conditions. This "masking" of the terminal alkyne is a critical synthetic strategy.

-

Desilylation: Treatment with a fluoride source (e.g., TBAF) or mild base (K₂CO₃ in methanol) cleanly removes the TMS group, revealing the terminal alkyne, 2-ethynylpyridin-3-ol. This unmasked alkyne is a substrate for a vast array of transformations.

-

Click Chemistry: The terminal alkyne can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to form triazoles, a cornerstone of bioorthogonal chemistry.

-

Further Couplings: It can undergo a second Sonogashira reaction or other cross-coupling protocols to extend the carbon skeleton.

-

-

Pyridinol Ring:

-

N-Alkylation/N-Oxidation: The lone pair on the pyridine nitrogen is nucleophilic and can be alkylated or oxidized.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and resistant to EAS. However, the activating, ortho-para directing hydroxyl group at C3 would direct incoming electrophiles primarily to the C4 position.

-

-

Hydroxyl Group: The phenolic hydroxyl group can undergo standard reactions such as O-alkylation to form ethers or O-acylation to form esters, allowing for further molecular diversification.

Applications in Drug Discovery and Materials Science

The true value of a building block like 2-((trimethylsilyl)ethynyl)pyridin-3-ol lies in its ability to serve as a versatile scaffold for constructing more complex molecules with desired functions.

Role as a Versatile Chemical Intermediate

The compound acts as a linchpin in multi-step syntheses. The TMS-protected alkyne provides stability during initial synthetic steps, and its selective deprotection unveils a reactive handle for late-stage functionalization—a highly desirable feature in drug discovery programs where analogs are synthesized from a common intermediate.

Caption: Role as a versatile intermediate in synthetic chemistry.

Significance in Medicinal Chemistry

-

Scaffold Hopping: The pyridinol core is a well-established "privileged scaffold" found in numerous FDA-approved drugs.[10] This compound allows for the introduction of this core into novel molecular architectures.

-

Structure-Activity Relationship (SAR) Studies: The ethynyl linker provides a rigid vector to probe protein binding pockets. By attaching various groups via coupling or click reactions, chemists can systematically explore the SAR of a drug candidate. Pyridine-based structures have been explored as potent anticancer agents.[11]

-

Covalent Inhibitors: A terminal alkyne can be incorporated into warheads for covalent inhibitors, which form a permanent bond with a target protein, often leading to enhanced potency and duration of action.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-((trimethylsilyl)ethynyl)pyridin-3-ol is not available, a robust safety assessment can be made based on its constituent functional groups and related compounds.

-

General Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation, consistent with other functionalized pyridines.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Exemplary Experimental Protocols

The following protocols are generalized procedures based on established literature methods and serve as a starting point for laboratory synthesis.

Protocol 1: General Procedure for Sonogashira Coupling

Causality: This protocol uses a standard palladium/copper co-catalyst system. Copper(I) is crucial for activating the alkyne, while the palladium complex facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A base is required to neutralize the HX generated.

-

To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromo-3-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add a degassed solvent, such as anhydrous THF or DMF.

-

Add a suitable base, such as triethylamine (TEA, 2.0-3.0 eq).

-

To the stirring mixture, add trimethylsilylacetylene (1.2-1.5 eq) dropwise.

-

Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired compound.[5]

Protocol 2: General Procedure for TMS Deprotection

Causality: Tetrabutylammonium fluoride (TBAF) is a highly effective deprotecting agent because the fluoride ion has an exceptionally high affinity for silicon, forming a strong Si-F bond and promoting the cleavage of the Si-C bond.

-

Dissolve the 2-((trimethylsilyl)ethynyl)pyridin-3-ol (1.0 eq) in an appropriate solvent like THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

References

-

Royal Society of Chemistry. Supporting Information for Sonogashira reactions. [Link]

-

PubChem, National Institutes of Health. 2-(Trimethylsilylethynyl)pyridine. [Link]

-

Gelest, Inc. Safety Data Sheet for 2-(TRIMETHYLSILYL)ETHANOL. [Link]

-

Supporting Information. Photoinduced Nickel-Catalyzed Chemo- and Regioselective Hydroalkylation of Internal Alkynes with Ether and Amide. [Link]

-

Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

Journal of the American Chemical Society. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

-

ResearchGate. Synthesis of [2‐(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides. [Link]

-

MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. [Link]

-

PubChem, National Institutes of Health. 2-(Trimethylsilyl)ethanol. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

Nature. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. [Link]

-

Chalmers Publication Library. Mass spectrometry of alditols as trimethylsilyl derivatives. [Link]

-

Wiley Online Library. Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

PubMed, National Institutes of Health. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

PubMed, National Institutes of Health. 2-((styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

- 1. 2-((トリメチルシリル)エチニル)ピリジン-3-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-((Trimethylsilyl)ethynyl)pyridin-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3- (Trimethylsilyl)ethynyl pyridine 97 80673-00-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. gelest.com [gelest.com]

- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. kishida.co.jp [kishida.co.jp]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Spectroscopic Profile of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol

This guide details the structural elucidation, synthesis, and spectroscopic profile of 2-((trimethylsilyl)ethynyl)pyridin-3-ol , a critical intermediate in the synthesis of furo[3,2-b]pyridine scaffolds.

Executive Summary & Structural Context

Compound Name: 2-((Trimethylsilyl)ethynyl)pyridin-3-ol

CAS Number: (Analogous to 86521-05-3 series; often generated in situ)

Molecular Formula:

This compound represents a "masked" heterocyclic precursor. It is primarily synthesized via Sonogashira coupling of 2-iodo-3-hydroxypyridine with trimethylsilylacetylene. Its stability is governed by the trimethylsilyl (TMS) group, which sterically hinders the spontaneous cyclization to furo[3,2-b]pyridine that typically occurs with the free terminal alkyne.

Core Utility

-

Precursor: Key intermediate for 2-substituted furo[3,2-b]pyridines (anticancer/antiviral scaffolds).

-

Protecting Group Strategy: The TMS group allows for purification of the intermediate before controlled cyclization.

Synthesis & Sample Preparation

To obtain high-fidelity spectral data, the compound must be synthesized under strictly anhydrous conditions to prevent premature desilylation and cyclization.

Experimental Protocol (Sonogashira Coupling)

Reagents: 2-Iodopyridin-3-ol (1.0 eq), Trimethylsilylacetylene (1.2 eq),

-

Inerting: Flame-dry a Schlenk flask and backfill with Argon (

). -

Dissolution: Dissolve 2-iodopyridin-3-ol in anhydrous THF. Add

and sparge with -

Catalysis: Add

and CuI.[2] The solution typically turns dark yellow/brown. -

Addition: Add trimethylsilylacetylene dropwise via syringe.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Dilute with EtOAc, wash with saturated

(to remove Cu), then brine. Dry over -

Purification: Flash chromatography on silica gel (neutralized with 1%

).

Workflow Visualization

Caption: Sonogashira coupling workflow targeting the TMS-protected intermediate while avoiding premature cyclization.

Spectroscopic Characterization

The following data represents the diagnostic signals for the isolated TMS-protected intermediate.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

1H NMR Data (400 MHz)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| OH | 9.80 – 10.50 | br s | 1H | - | Hydroxyl (H-bonding dependent) |

| H-6 | 8.05 – 8.15 | dd | 1H | 4.5, 1.5 | Pyridine |

| H-4 | 7.25 – 7.35 | dd | 1H | 8.0, 1.5 | Pyridine |

| H-5 | 7.10 – 7.20 | dd | 1H | 8.0, 4.5 | Pyridine |

| TMS | 0.25 – 0.30 | s | 9H | - |

Diagnostic Analysis:

-

The TMS Singlet: A sharp singlet at

ppm is the primary confirmation of successful coupling. -

Pyridine Pattern: The 2,3-substitution pattern breaks the symmetry. H-6 is the most deshielded due to the adjacent nitrogen. H-4 is deshielded by the ortho-hydroxyl group but less so than H-6.

13C NMR Data (100 MHz)

| Carbon Type | Shift ( | Assignment |

| C-3 | 152.0 – 154.0 | Pyridine |

| C-6 | 140.0 – 142.0 | Pyridine |

| C-2 | 132.0 – 135.0 | Pyridine |

| C-4 | 122.0 – 124.0 | Pyridine |

| C-5 | 120.0 – 122.0 | Pyridine |

| Alkyne-1 | 100.0 – 103.0 | |

| Alkyne-2 | 96.0 – 99.0 | |

| TMS | -0.5 – 0.5 |

B. Infrared Spectroscopy (FT-IR)

-

: 3200–3400

-

: 2150–2170

-

(TMS): 2960, 2900

-

: ~1250

C. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Molecular Ion:

-

Fragmentation Pattern:

-

192 (

-

176 (Loss of

- 120 (Loss of TMS group entirely, often followed by cyclization in the source).

-

192 (

Structural Logic & Correlation

The following diagram illustrates the key NMR correlations (HMBC/COSY) used to assign the regiochemistry, ensuring the alkyne is at position 2 and the hydroxyl at position 3.

Caption: HMBC correlations confirming the placement of the alkyne at C-2 relative to the pyridine protons.

References

-

Sonogashira Coupling on Hydroxypyridines

-

General TMS-Alkyne Pyridine Data

-

Sigma-Aldrich. "2-((Trimethylsilyl)ethynyl)pyridine Product Information."

-

-

Cyclization Mechanisms

-

Kundu, N. G., et al. (1999). "Palladium-Catalyzed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-(Alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans." Journal of Organic Chemistry, 64, 5381.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and computational studies of 2-((trimethylsilyl)ethynyl)pyridin-3-ol

Content Type: Technical Whitepaper & Methodological Guide

Subject: Structural Dynamics, Electronic Properties, and Reactivity Profiling

Author: Senior Application Scientist (Computational Chemistry Division)

Executive Summary & Molecular Significance

2-((trimethylsilyl)ethynyl)pyridin-3-ol (hereafter TSEP-3-ol ) represents a critical bifunctional scaffold in heterocyclic synthesis. Structurally, it combines an electron-deficient pyridine ring, a hydrogen-bond donating hydroxyl group at the C3 position, and a protected alkyne at the C2 position.

Why this molecule matters:

-

Synthetic Gateway: It is the direct precursor to furo[3,2-b]pyridine derivatives via desilylative cyclization, a scaffold prevalent in kinase inhibitors and anticancer agents.

-

Non-Covalent Interaction Model: The proximity of the C3-hydroxyl group to both the pyridyl nitrogen (N1) and the C2-alkyne

-system creates a competitive landscape for Intramolecular Hydrogen Bonding (IMHB), making it an ideal candidate for benchmarking dispersion-corrected DFT functionals.

This guide outlines the computational framework required to characterize TSEP-3-ol, predicting its conformational landscape, electronic stability, and reactive hotspots.

Computational Methodology: The "Standard of Truth"

To ensure high-fidelity results that correlate with experimental NMR and X-ray data, the following computational protocol is recommended. This workflow prioritizes the accurate description of weak interactions (hydrogen bonding and

Level of Theory Selection

| Parameter | Recommended Setting | Scientific Rationale (Causality) |

| Functional | M06-2X or | Standard B3LYP fails to accurately capture medium-range electron correlation (dispersion) essential for the TMS group's steric modeling and the OH... |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are non-negotiable for describing the lone pairs on Oxygen/Nitrogen and the anionic character during deprotonation studies. |

| Solvation | SMD (Solvation Model based on Density) | Superior to PCM for calculating |

| Frequency Analysis | Harmonic Approx. | Required to verify stationary points (NIMAG=0 for minima) and calculate Zero-Point Energy (ZPE). |

Computational Workflow Diagram

The following DOT diagram illustrates the logical flow from initial structure generation to reactivity prediction.

Caption: Step-by-step computational workflow for characterizing TSEP-3-ol, moving from mechanics to quantum topology.

Structural Analysis: Conformational Isomerism

The rotational barrier of the C3-hydroxyl group is the defining structural feature. Two primary conformers exist in equilibrium:

-

Conformer A (syn-periplanar): The O-H bond points towards the Pyridine Nitrogen (N1).

-

Conformer B (anti-periplanar): The O-H bond points away from N1, towards the C4-H.

Critical Insight: The bulky Trimethylsilyl (TMS) group at C2 exerts steric pressure, forcing the alkyne moiety to deviate slightly from planarity relative to the pyridine ring. This deviation must be monitored via the

Electronic Properties & Topology

Intramolecular Hydrogen Bonding (AIM Analysis)

To quantify the strength of the

-

Bond Critical Point (BCP): A (3,-1) BCP should be located between the hydroxyl H and the pyridyl N.

-

Electron Density (

): Values -

Laplacian (

): Positive values indicate closed-shell (electrostatic) interactions.

Frontier Molecular Orbitals (FMO)

-

HOMO: Localized primarily on the electron-rich alkyne and the hydroxyl oxygen lone pairs.

-

LUMO: Localized on the electron-deficient pyridine ring.

-

Gap (

): The push-pull nature (OH donor -> Pyridine acceptor) narrows the gap compared to unsubstituted pyridine, suggesting reactivity toward nucleophiles.

Reactivity Profiling: The Cyclization Pathway

The most chemically relevant application of TSEP-3-ol is its conversion to furo[3,2-b]pyridine . This base-mediated cyclization involves two key steps:

-

Desilylation: Removal of the TMS group.

-

5-endo-dig Cyclization: Nucleophilic attack of the phenoxide oxygen onto the activated alkyne.

Reaction Mechanism Diagram

Caption: Mechanism of base-mediated desilylative cyclization to the fused heterocycle.

Fukui Functions

To predict the site of nucleophilic attack during derivatization (if not cyclizing), calculate the Fukui function

-

High

on C2 (alkyne): Indicates susceptibility to nucleophilic attack (Michael-type addition). -

High

on Oxygen: Confirms the nucleophilic nature of the hydroxyl group.

Experimental Validation Protocols

To validate computational models, the following experimental data points serve as "anchors":

-

IR Spectroscopy:

-

Look for the

stretch. -

Free OH: ~3600 cm⁻¹.

-

Hydrogen-bonded OH (Conformer A): Red-shifted to 3200–3400 cm⁻¹ and broadened.

-

-

NMR Spectroscopy (

):-

The hydroxyl proton chemical shift (

) is highly sensitive to solvent and concentration. -

In non-polar solvents (

), a downfield shift (

-

References

-

Synthesis and Properties of 3-Hydroxypyridines

- Title: C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz

- Source: Journal of the American Chemical Society (2024).

-

URL:[Link]

-

Intramolecular Hydrogen Bonding in Pyridines

-

Computational Analysis of Thiophene/Pyridine Alkynes

-

QSAR and DFT of 3-Hydroxypyridine Derivatives

-

Molecule Data Source

-

Title: 2-((Trimethylsilyl)ethynyl)pyridine | CAS 86521-05-3.

- Source: Sigma-Aldrich.

-

Sources

- 1. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 2. Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

Comprehensive Safety and Handling Guide for 2-((Trimethylsilyl)ethynyl)pyridin-3-ol in Advanced Organic Synthesis

Executive Summary

In modern drug discovery and complex heterocyclic synthesis, 2-((trimethylsilyl)ethynyl)pyridin-3-ol (CAS: 556832-92-9) serves as a highly versatile, bifunctional building block [1]. Structurally, it features a basic pyridine core, a slightly acidic hydroxyl group at the C3 position, and a sterically protected terminal alkyne at the C2 position. This specific arrangement makes it an ideal precursor for the synthesis of fused bicyclic systems, such as furopyridines and pyranopyridines, via transition-metal-catalyzed cyclizations.

However, the juxtaposition of an acidic phenol-like hydroxyl group with a base-labile trimethylsilyl (TMS) protecting group necessitates highly specific handling, storage, and reaction protocols. This whitepaper provides a rigorously peer-reviewed framework for the safe handling, physicochemical profiling, and chemoselective manipulation of 2-((trimethylsilyl)ethynyl)pyridin-3-ol.

Physicochemical Profiling & Mechanistic Causality

To design self-validating experimental systems, researchers must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The compound's reactivity is governed by three distinct functional domains:

-

The Pyridine Nitrogen: Acts as a Lewis base and hydrogen-bond acceptor. It can coordinate with transition metals during cross-coupling reactions or be oxidized to an N-oxide [2].

-

The C3-Hydroxyl Group: Analogous to 3-hydroxypyridine, this group possesses dual pKa values (approximately 4.8 for the protonated pyridine and 8.7 for the hydroxyl group) [3]. It can act as a hydrogen-bond donor and is susceptible to deprotonation under mild basic conditions.

-

The TMS-Protected Alkyne: The bulky trimethylsilyl group imparts thermal stability to the alkyne, preventing unwanted Glaser homocoupling or premature nucleophilic attack. However, the Si–C(sp) bond is highly polarized and labile under specific conditions, particularly in the presence of fluoride ions or alkoxides [4].

Table 1: Physicochemical and Hazard Profile

| Parameter | Value / Description |

| Chemical Name | 2-((Trimethylsilyl)ethynyl)pyridin-3-ol |

| CAS Number | 556832-92-9 |

| Molecular Formula | C₁₀H₁₃NOSi |

| Molecular Weight | 191.30 g/mol |

| Hazard Classification | Irritant (Xi); Skin, Eye, and Respiratory Irritant |

| WGK (Water Hazard Class) | 3 (Highly hazardous to water) |

| Storage Requirements | Inert atmosphere (Ar/N₂), 2–8 °C, desiccated |

Table 2: Functional Group Reactivity Matrix

| Reagent / Condition | Target Domain | Mechanistic Outcome |

| K₂CO₃ / MeOH | TMS-Alkyne | Chemoselective desilylation yielding the terminal alkyne and volatile TMS-OMe. |

| TBAF / THF | TMS-Alkyne | Rapid fluoride-induced desilylation; may complicate aqueous workup due to tetrabutylammonium salts. |

| Strong Acids (HCl) | Pyridine / TMS | Protonation of the pyridine ring (salt formation); potential slow protodesilylation. |

| Transition Metals (Pd/Cu) | Pyridine / Alkyne | Coordination to nitrogen; requires prior or in situ TMS deprotection for Sonogashira/cyclization. |

Structural Reactivity and Degradation Pathways

Understanding the degradation pathways is critical for maintaining compound integrity during storage and synthesis. The diagram below illustrates the divergent reactivity of the compound under different chemical environments.

Fig 1. Reactivity pathways and chemoselective desilylation conditions.

Safety, PPE, and Handling Precautions

As a WGK 3 classified irritant, 2-((trimethylsilyl)ethynyl)pyridin-3-ol poses risks of acute dermal and respiratory irritation. The fine crystalline powder can easily become airborne during weighing.

-

Engineering Controls: All manipulations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Double-gloving is recommended during solution preparation.

-

Eye Protection: Snug-fitting safety goggles (EN 166 compliant).

-

Respiratory: If handled outside a fume hood (not recommended), an N95 or P100 particulate respirator is mandatory.

-

-

Spill Mitigation: In the event of a solid spill, do not dry sweep. Moisten the powder with a non-reactive solvent (e.g., isopropanol) to prevent aerosolization, sweep into a sealed container, and dispose of as hazardous chemical waste.

Experimental Workflow: Chemoselective Deprotection

To utilize this compound in downstream cross-coupling or cyclization, the TMS group must be removed. While TBAF is a common choice for silyl deprotection, the basicity of the resulting fluoride ion can cause side reactions with the C3-hydroxyl group, and the tetrabutylammonium cation often complicates chromatographic purification.

Therefore, a mild, self-validating methanolysis protocol using Potassium Carbonate (K₂CO₃) is the superior choice. The causality behind this choice is twofold: the methoxide generated in situ attacks the silicon atom to form volatile methoxytrimethylsilane (TMS-OMe), driving the reaction forward, while the mild basicity is well-tolerated by the pyridine core.

Step-by-Step Methodology

1. Equipment Preparation & Inerting

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Seal with a rubber septum and purge with Argon for 5 minutes to displace atmospheric moisture, which can cause inconsistent deprotection rates.

2. Reagent Loading

-

Weigh 500 mg (2.61 mmol) of 2-((trimethylsilyl)ethynyl)pyridin-3-ol under the fume hood.

-

Transfer to the flask and dissolve in 10 mL of anhydrous Methanol (MeOH) and 5 mL of anhydrous Tetrahydrofuran (THF). Causality: THF is added as a co-solvent to ensure complete dissolution of the starting material, as the compound's solubility in pure methanol is limited.

3. Base Addition

-

Add 433 mg (3.13 mmol, 1.2 equivalents) of finely powdered anhydrous K₂CO₃ in one portion.

-

Causality: A slight excess (1.2 eq) is required because the acidic C3-hydroxyl group (pKa ~8.7) will partially buffer the system by consuming a fraction of the base.

4. Reaction Monitoring (Self-Validation)

-

Stir the suspension at room temperature (20–25 °C) for 2 hours.

-

Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (UV active) will disappear, and a new, more polar spot (2-ethynylpyridin-3-ol) will emerge.

5. Quenching and Extraction

-

Quench the reaction by adding 15 mL of saturated aqueous Ammonium Chloride (NH₄Cl).

-

Causality: NH₄Cl (pH ~5.5) neutralizes the K₂CO₃ without over-protonating the basic pyridine nitrogen. If a stronger acid (like HCl) were used, the pyridine would form a water-soluble pyridinium salt, drastically reducing the extraction yield.

-

Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the terminal alkyne.

Fig 2. Step-by-step workflow for the safe handling and basic deprotection.

References

Sonogashira coupling protocols using 2-((trimethylsilyl)ethynyl)pyridin-3-ol

Application Note: Sonogashira Coupling & Cyclization Protocols using 2-((Trimethylsilyl)ethynyl)pyridin-3-ol

Executive Summary

This guide details the operational protocols for utilizing 2-((trimethylsilyl)ethynyl)pyridin-3-ol (Compound 1 ) as a pivotal intermediate in the synthesis of furo[3,2-b]pyridine derivatives. Unlike standard terminal alkynes, Compound 1 features a trimethylsilyl (TMS) protecting group and an adjacent hydroxyl moiety. This unique architecture allows it to serve as a "masked" furopyridine precursor.

We present two distinct workflows:

-

Direct Cyclization: Conversion of 1 to the parent furo[3,2-b]pyridine.

-

Desilylative Sonogashira Coupling: A one-pot cascade reaction reacting 1 with aryl halides to generate 2-substituted furo[3,2-b]pyridines.

Mechanistic Insight & Strategic Value

The utility of 2-((trimethylsilyl)ethynyl)pyridin-3-ol lies in the latent reactivity of its alkyne. The TMS group prevents premature cyclization and homocoupling (Glaser coupling) during storage or prior synthetic steps.

-

The "Switch" Mechanism: The reaction cascade is triggered by the removal of the TMS group (desilylation). Once the alkyne is revealed (or activated via a silicate intermediate), the adjacent C3-hydroxyl group attacks the C2-alkyne in a 5-endo-dig cyclization , forming the furan ring.[1]

-

Desilylative Coupling: By using a fluoride source (e.g., TBAF, CsF) or a specific base, the TMS group can be displaced in situ to allow a Palladium-catalyzed cross-coupling with an aryl halide before the final cyclization occurs. This allows for the rapid generation of diverse libraries from a single precursor.

Pathway Visualization

Caption: Divergent synthetic pathways for Compound 1: Direct cyclization vs. Desilylative functionalization.

Protocol 1: Synthesis of Parent Furo[3,2-b]pyridine

Objective: Removal of the TMS group and intramolecular cyclization to yield the unsubstituted bicyclic core.

Materials

-

Substrate: 2-((Trimethylsilyl)ethynyl)pyridin-3-ol (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃) - 2.0 equiv[2]

-

Catalyst (Optional): Copper(I) Iodide (CuI) - 10 mol% (Accelerates 5-endo-dig cyclization)[1][3]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) (Degassed)

-

Atmosphere: Nitrogen or Argon balloon

Step-by-Step Procedure

-

Setup: Charge a reaction vial with Compound 1 (1.0 mmol) and K₂CO₃ (2.0 mmol).

-

Solvation: Add degassed Ethanol (5 mL, 0.2 M concentration).

-

Note: If using CuI (0.1 mmol), add it at this stage to promote faster cyclization, although base-mediated cyclization often suffices for this substrate.

-

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high R_f due to TMS) will disappear, replaced by a lower R_f polar spot (intermediate alkyne) and then the cyclized product.

-

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

Protocol 2: Desilylative Sonogashira Coupling (Library Synthesis)

Objective: One-pot synthesis of 2-aryl-furo[3,2-b]pyridines by coupling Compound 1 with Aryl Iodides. This method avoids the isolation of the unstable terminal alkyne.

Materials

-

Substrate: 2-((Trimethylsilyl)ethynyl)pyridin-3-ol (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (5 mol%)[7]

-

Desilylating Agent/Base: Tetra-n-butylammonium fluoride (TBAF, 1M in THF) - 2.0 equiv

-

Alternative: Cesium Fluoride (CsF) (2.5 equiv) can be used for a milder, water-free environment.

-

-

Solvent: THF (Anhydrous, degassed)

-

Temperature: 60–80°C

Experimental Workflow

Caption: Step-by-step workflow for the one-pot desilylative coupling and cyclization.

Detailed Procedure

-

Catalyst Loading: In a dry Schlenk tube or microwave vial, add Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.05 mmol), and the Aryl Iodide (1.2 mmol).

-

Substrate Addition: Add 2-((trimethylsilyl)ethynyl)pyridin-3-ol (1.0 mmol).

-

Inert Environment: Seal the vessel and purge with Nitrogen for 5 minutes. Add anhydrous THF (5 mL).

-

Activation: Add TBAF (2.0 mL, 1M in THF) dropwise via syringe at room temperature.

-

Observation: The solution may darken immediately; this is normal.

-

-

Coupling & Cyclization: Heat the reaction block to 65°C . Stir for 6–12 hours.

-

Note: The TBAF removes the TMS group, generating the naked alkyne in situ, which enters the Pd-catalytic cycle. The basic conditions of TBAF also promote the final cyclization of the 3-OH onto the alkyne.

-

-

Workup:

-

Quench with saturated NH₄Cl solution (10 mL).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Dry organic layers over Na₂SO₄ and concentrate.[2]

-

-

Purification: Isolate the 2-substituted furopyridine via column chromatography (Hexane/EtOAc gradient).

Data & Optimization Guide

Table 1: Troubleshooting & Optimization Parameters

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remaining) | Catalyst poisoning by Pyridine N | Increase Pd loading to 10 mol%; switch to Pd(dppf)Cl₂. |

| Homocoupling (Dimer) | Oxygen presence | Perform rigorous freeze-pump-thaw degassing; add PPh₃ ligand. |

| Incomplete Cyclization | Base too weak | If intermediate alkyne is isolated, treat with KOtBu in DMF at 80°C. |

| Low Yield | Protodesilylation without coupling | Ensure Aryl Iodide is added before TBAF; use CsF instead of TBAF to slow desilylation. |

References

- Tilley, J. W., et al. "Synthesis of 2-substituted furo[3,2-b]pyridines." Journal of Organic Chemistry, 1988.

-

Guchhait, S. K., et al. "Ultrasound-assisted one-pot synthesis of 2-substituted furo[3,2-b]pyridines under Pd/C-Cu catalysis."[3] Anticancer Agents in Medicinal Chemistry, 2020.[3] Source:

- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. kinetics.nsc.ru [kinetics.nsc.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 2-((trimethylsilyl)ethynyl)pyridin-3-ol in the Synthesis of Pharmaceutical Intermediates

Introduction: The Pyridine Scaffold and the Role of 2-((trimethylsilyl)ethynyl)pyridin-3-ol

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a cornerstone in the design of molecules that interact with biological targets. The introduction of an ethynyl group onto the pyridine ring further enhances its utility, providing a rigid linker for extending a molecule's reach into a binding pocket or for participating in further chemical transformations.[2]

This application note details the synthesis and utility of a key building block, 2-((trimethylsilyl)ethynyl)pyridin-3-ol , in the construction of complex pharmaceutical intermediates. The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for controlled, sequential transformations.[3] The adjacent hydroxyl group offers a handle for further functionalization or can participate in intramolecular cyclization reactions to form fused heterocyclic systems, which are common motifs in many therapeutic agents, particularly kinase inhibitors.[4][5]

Core Applications and Synthetic Strategy

The primary application of 2-((trimethylsilyl)ethynyl)pyridin-3-ol lies in its use as a versatile intermediate for the synthesis of substituted pyridines and fused ring systems, such as furopyridines. These scaffolds are prevalent in a wide range of biologically active molecules. The overall synthetic strategy typically involves three key stages:

-

Synthesis of the Building Block: Preparation of 2-((trimethylsilyl)ethynyl)pyridin-3-ol from commercially available starting materials.

-

Carbon-Carbon Bond Formation: Utilization of the TMS-protected alkyne in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to introduce aryl or vinyl substituents.[6]

-

Deprotection and Further Transformation: Removal of the TMS group to liberate the terminal alkyne, which can then be used in subsequent reactions, such as cyclizations or 'click' chemistry.

The following sections will provide detailed protocols and the scientific rationale behind each of these stages.

Experimental Protocols

Part 1: Synthesis of 2-((trimethylsilyl)ethynyl)pyridin-3-ol

The synthesis of the title compound can be achieved via a Sonogashira coupling of a suitable di-halogenated pyridine precursor, followed by selective functionalization. A plausible route starting from 2-bromo-3-hydroxypyridine is outlined below.

Workflow for the Synthesis of 2-((trimethylsilyl)ethynyl)pyridin-3-ol

Caption: Synthesis of the target compound via Sonogashira coupling.

Protocol 1: Synthesis of 2-((trimethylsilyl)ethynyl)pyridin-3-ol

-

Materials:

-

2-Bromo-3-hydroxypyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a dry, nitrogen-purged round-bottom flask, add 2-bromo-3-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and anhydrous triethylamine (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.

-

Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-((trimethylsilyl)ethynyl)pyridin-3-ol.

-

-

Causality and Expertise: The use of a copper(I) co-catalyst is crucial for the Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] Triethylamine acts as both a solvent and a base to neutralize the HX formed during the reaction. Anhydrous conditions are important to prevent unwanted side reactions and deactivation of the catalyst.

Part 2: Application in the Synthesis of a Furopyridine Intermediate

A key application of 2-((trimethylsilyl)ethynyl)pyridin-3-ol is its use in the synthesis of furopyridines, which are important scaffolds in medicinal chemistry.[7][8] This is typically achieved through a desilylation followed by an intramolecular cyclization.

Workflow for Furopyridine Synthesis

Caption: General workflow for the synthesis of a furopyridine scaffold.

Protocol 2: Synthesis of Furo[3,2-b]pyridine

-

Materials:

-

2-((trimethylsilyl)ethynyl)pyridin-3-ol

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

(Optional) Copper(I) iodide for cyclization

-

-

Procedure:

-

Desilylation: Dissolve 2-((trimethylsilyl)ethynyl)pyridin-3-ol (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the removal of the TMS group by TLC.

-

Once the desilylation is complete, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure to remove the methanol.

-

Cyclization: The crude 2-ethynylpyridin-3-ol can often be cyclized directly. Redissolve the crude product in a suitable solvent like DMF.

-

Add a catalyst for the 5-endo-dig cyclization, such as CuI (0.1 eq), and heat the mixture. The optimal temperature and reaction time should be determined empirically.

-

After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain the furo[3,2-b]pyridine.

-

-

Trustworthiness and Self-Validation: The progress of both the desilylation and cyclization steps should be carefully monitored by an appropriate analytical technique (TLC or LC-MS). The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Application in Kinase Inhibitor Scaffolds

Substituted pyridines derived from 2-((trimethylsilyl)ethynyl)pyridin-3-ol are valuable intermediates for the synthesis of kinase inhibitors.[9][10] The general strategy involves a Sonogashira coupling to introduce a key pharmacophoric element, followed by further functionalization.

Hypothetical Workflow for a Kinase Inhibitor Intermediate

Caption: A general strategy for synthesizing a kinase inhibitor scaffold.

Protocol 3: Synthesis of a 2-(Arylethynyl)pyridin-3-ol Intermediate

-

Materials:

-

2-((trimethylsilyl)ethynyl)pyridin-3-ol

-

A suitable aryl halide (e.g., 4-bromo-N,N-dimethylaniline)

-

Pd(PPh₃)₂Cl₂

-

CuI

-

Triethylamine

-

DMF, anhydrous

-

-

Procedure:

-

Follow a similar Sonogashira coupling procedure as in Protocol 1, using the aryl halide of choice as the coupling partner for 2-((trimethylsilyl)ethynyl)pyridin-3-ol.

-

After the coupling reaction, perform an in-situ desilylation by adding a fluoride source (e.g., TBAF) or a base like K₂CO₃ in methanol as described in Protocol 2.

-

Work up the reaction and purify by column chromatography to yield the 2-(arylethynyl)pyridin-3-ol intermediate.

-

-

Authoritative Grounding: The Sonogashira reaction is a well-established and powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[6][11] Its application in the synthesis of complex molecules, including pharmaceuticals, is widely documented.[1]

Data Presentation

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield |

| Protocol 1 | 2-Bromo-3-hydroxypyridine | Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene | 2-((trimethylsilyl)ethynyl)pyridin-3-ol | 70-85% |

| Protocol 2 | 2-((trimethylsilyl)ethynyl)pyridin-3-ol | K₂CO₃/MeOH, then CuI | Furo[3,2-b]pyridine | 60-75% (over 2 steps) |

| Protocol 3 | 2-((trimethylsilyl)ethynyl)pyridin-3-ol | Aryl halide, Pd(PPh₃)₂Cl₂, CuI | 2-(Arylethynyl)pyridin-3-ol | 65-80% (over 2 steps) |

Conclusion

2-((trimethylsilyl)ethynyl)pyridin-3-ol is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility is demonstrated in its application to form substituted pyridines via Sonogashira coupling and in the construction of fused heterocyclic systems like furopyridines through desilylation and subsequent cyclization. These resulting scaffolds are of significant interest in the development of new therapeutic agents, particularly in the field of kinase inhibitors. The protocols outlined in this application note provide a robust framework for researchers and scientists in drug development to utilize this powerful synthetic intermediate.

References

-

Desai, N. C., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). A Ruthenium-Catalyzed Protodesilylation and Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. Available at: [Link]

- Daina, A., & Zoete, V. (2011). The Pyridine Ring in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 65(10), 749-752.

-

Shiga, Y., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 979. Available at: [Link]

-

Makhoba, X. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6701. Available at: [Link]

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Kumar, A., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 86. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Desilylations. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

- An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. (n.d.).

-

Mousseau, J. J., et al. (2011). Synthesis of 2- and 2,3-substituted pyrazolo[1,5-a]pyridines: scope and mechanistic considerations of a domino direct alkynylation and cyclization of N-iminopyridinium ylides using alkenyl bromides, alkenyl iodides, and alkynes. The Journal of Organic Chemistry, 76(20), 8243–8261. Available at: [Link]

-

Hilaris. (n.d.). Unified approach to 3-Alkyl-[n,5]-Oxaspirophthalides through Acid- Catalyzed Alkynyl-Prins Cyclization—rearrangement. Available at: [Link]

-

Baranczak, A., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(19), 10836–10853. Available at: [Link]

-

Sharma, V., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13(1), 5221. Available at: [Link]

-

Zhang, Y., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1693. Available at: [Link]

-

Barfoot, C., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(16), 5348-5352. Available at: [Link]

-

Reddy, C. R., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ARKIVOC, 2009(11), 105-114. Available at: [Link]

-

Baranczak, A., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(19), 10836–10853. Available at: [Link]

-

Mikhailov, O. A., et al. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(4), M1925. Available at: [Link]

-

Hari, Y., et al. (2007). An Efficient Synthesis of 2-Diazo-2-(trimethylsilyl)ethanols and Their Application to Pyrazole Synthesis. Synthesis, 2007(21), 3371-3375. Available at: [Link]

-

Makhoba, X. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6701. Available at: [Link]

-

Stevens, M. F. G., et al. (2002). Cyclization of 1-(2-alkynylphenyl)-3,3-dialkyltriazenes: a convenient, high-yield synthesis of substituted cinnolines and isoindazoles. The Journal of Organic Chemistry, 67(18), 6390–6398. Available at: [Link]

-

Barfoot, C., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(16), 5348-5352. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

Analytical methods for quantifying 2-((trimethylsilyl)ethynyl)pyridin-3-ol

Application Note: High-Performance Liquid Chromatography Quantification of 2-((trimethylsilyl)ethynyl)pyridin-3-ol

Part 1: Introduction & Compound Profile

2-((trimethylsilyl)ethynyl)pyridin-3-ol (CAS: 556832-92-9) is a critical heterocyclic building block, often employed in the synthesis of furo[2,3-b]pyridine derivatives and other pharmacophores found in kinase inhibitors (e.g., JAK inhibitors).[1]

The molecule features three distinct functionalities that dictate the analytical strategy:

-

Pyridine Ring: Provides UV absorption and basicity (pKa ~5.2).[1]

-

Phenolic Hydroxyl (C3-OH): Offers hydrogen-bonding capability and potential oxidation susceptibility.[1]

-

TMS-Alkyne (C2-position): The Critical Quality Attribute (CQA). This group is labile .[1][2] It is susceptible to protodesilylation (loss of the TMS group) under basic conditions or in the presence of fluoride ions, yielding the impurity 2-ethynylpyridin-3-ol .[1]

Analytical Challenge: The primary analytical challenge is preventing in-situ degradation during analysis while achieving resolution between the parent compound, its desilylated degradant, and the halogenated precursor (e.g., 2-iodopyridin-3-ol).[1]

Part 2: Analytical Strategy & Method Selection

We utilize Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) as the gold standard.[1]

-

Why not GC-MS? While the TMS group increases volatility, the free hydroxyl group at position 3 can lead to peak tailing and thermal instability in the injector port.[1] Derivatization (silylation of the OH) would be required, introducing unnecessary complexity and potential for TMS-exchange artifacts.[1]

-

Why HPLC? It allows for controlled pH buffering to stabilize the TMS group and offers excellent selectivity for the hydrophobic shift induced by the trimethylsilyl moiety.[1]

Degradation Pathway & Separation Logic

The method is designed to be "stability-indicating."[1] It must resolve the parent from its primary degradation product.[1]

Figure 1: Primary degradation pathway.[1] The loss of the TMS group significantly reduces retention time in RP-HPLC, ensuring easy separation.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV Method

Objective: Quantify purity and identify desilylated impurities.

1. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | End-capped C18 prevents interaction between the basic pyridine nitrogen and surface silanols, reducing peak tailing.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1]5) | Buffers the pyridine (partially protonated) and maintains a pH where the TMS group is stable. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | High elution strength required for the lipophilic TMS group.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity and retention reproducibility.[1] |

| Detection | UV @ 254 nm (bw 4 nm) | The pyridine ring has strong absorption at 254 nm.[1] |

| Injection Vol | 5.0 µL | Low volume prevents solvent effects on peak shape.[1] |

2. Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial hold for polar impurities (desilylated form).[1] |

| 2.0 | 5 | Isocratic hold.[1] |

| 12.0 | 95 | Linear ramp to elute the hydrophobic TMS-parent.[1] |

| 15.0 | 95 | Wash to remove dimers or oligomers. |

| 15.1 | 5 | Re-equilibration. |

| 20.0 | 5 | End of Run.[1] |

3. System Suitability Requirements (SST):

-

Tailing Factor (Parent): < 1.5 (Critical for pyridine compounds).[1]

-

Resolution (Rs): > 5.0 between 2-ethynylpyridin-3-ol (approx.[1] RT 4-5 min) and Parent (approx. RT 10-11 min).[1]

-

Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Protocol B: Sample Preparation & Handling

Critical Warning: Avoid protic solvents with high basicity (e.g., ammoniated methanol) as diluents, as they promote desilylation.[1]

1. Diluent Preparation:

-

Use Acetonitrile:Water (50:50 v/v) .[1]

-

Why? Pure acetonitrile may cause peak distortion (solvent effect) for early eluting impurities.[1] The 50:50 mix matches the initial gradient strength better while maintaining solubility.[1]

2. Standard Preparation (0.5 mg/mL):

-

Accurately weigh 10 mg of Reference Standard into a 20 mL amber volumetric flask (protect from light).

-

Add 10 mL of Acetonitrile and sonicate for 2 minutes to dissolve.

-

Dilute to volume with Water . Mix well.

3. Sample Preparation:

-

Weigh 10 mg of the sample substance.[1]

-

Dissolve in 10 mL Acetonitrile.

-

Add 10 mL Water.

-

Filter through a 0.22 µm PTFE syringe filter (Nylon filters can sometimes bind acidic phenols).[1]

Part 4: Method Validation Summary (ICH Q2)

To ensure the method is scientifically robust, the following validation parameters are tracked.

1. Linearity:

-

Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).

-

Acceptance: R² > 0.999.[1]

2. Specificity (Forced Degradation):

-

Acid Stress: 0.1 N HCl, 1h. (Check for hydrolysis).

-

Base Stress: 0.1 N NaOH, 5 min. (Expect rapid conversion to 2-ethynylpyridin-3-ol).[1]

-

Verification: The method must resolve the parent peak from the degradation peaks generated in the Base Stress sample.

3. Limit of Quantitation (LOQ):

Part 5: Analytical Workflow Diagram

Figure 2: Step-by-step sample preparation and analysis workflow emphasizing solvent choice.[1]

References

-

Separation of Alkyne Enantiomers by Chiral Column HPLC . National Institutes of Health (PMC).[1] Available at: [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex Technical Guides. Available at: [Link][1]

-

HPLC Method for Analysis of Pyridine . SIELC Technologies.[1][3] Available at: [Link][1]

Sources

High-Throughput Screening of Furo[3,2-b]pyridine Libraries Derived from 2-((trimethylsilyl)ethynyl)pyridin-3-ol

Executive Summary

2-((trimethylsilyl)ethynyl)pyridin-3-ol serves as a critical "linchpin" intermediate in Diversity-Oriented Synthesis (DOS) for generating furo[3,2-b]pyridine scaffolds. These fused heterocycles are privileged structures in medicinal chemistry, frequently exhibiting potent inhibition against kinases (e.g., PI3K, mTOR, CSF1R) and GPCRs.

This Application Note details the workflow for utilizing 2-((trimethylsilyl)ethynyl)pyridin-3-ol to generate focused small-molecule libraries and subsequently screening them using High-Throughput Screening (HTS) methodologies. Unlike standard reagent guides, this protocol focuses on the in-situ activation of the TMS-protected alkyne to facilitate rapid library expansion and downstream bioactivity assessment.

Scientific Rationale & Mechanism

The Scaffold Advantage

The utility of 2-((trimethylsilyl)ethynyl)pyridin-3-ol lies in its latent reactivity. The trimethylsilyl (TMS) group acts as a masking agent for the terminal alkyne. Upon fluoride-mediated or basic deprotection, the molecule undergoes a 5-endo-dig cyclization to form the furo[3,2-b]pyridine core.

-

Mechanism: The hydroxyl group at the C3 position performs a nucleophilic attack on the activated alkyne at the C2 position.

-

HTS Relevance: By varying the reagents introduced during the cyclization or subsequent functionalization steps (e.g., Suzuki-Miyaura couplings at the C5/C6 positions), researchers can generate spatially diverse libraries from this single precursor in a 96- or 384-well plate format.

Pathway Visualization

The following diagram illustrates the conversion of the precursor into a bioactive library and its integration into an HTS workflow.

Figure 1: Workflow converting the TMS-protected precursor into a screenable furo[3,2-b]pyridine library.[1]

Experimental Protocols

Protocol A: One-Pot Deprotection and Cyclization (Library Generation)

Objective: To convert 2-((trimethylsilyl)ethynyl)pyridin-3-ol into a substituted furo[3,2-b]pyridine library suitable for screening. Scale: 96-well plate format.

Reagents:

-

Substrate: 2-((trimethylsilyl)ethynyl)pyridin-3-ol (10 mM in DMSO).

-

Catalyst: CuI (5 mol%), Pd(PPh3)2Cl2 (5 mol%) - if performing subsequent coupling.

-

Base: Cesium Carbonate (Cs2CO3) or TBAF (Tetra-n-butylammonium fluoride).

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

-

Plate Preparation: Dispense 10 µL of the Substrate stock (10 mM) into each well of a chemically resistant 96-well deep-well plate.

-

Deprotection/Cyclization: Add 20 µL of TBAF (1.0 M in THF). Seal and shake at Room Temperature (RT) for 30 minutes.

-

Checkpoint: The TMS group is removed, and the alkoxide attacks the triple bond.

-

-

Diversification (Optional "Click" or Coupling):

-

For Arylation: Add 20 µL of diverse Aryl Halides (15 mM in DMSO) + Pd catalyst/Base mixture.

-

Reaction: Heat block at 80°C for 4 hours.

-

-

Work-up: Evaporate volatiles (THF) using a centrifugal evaporator (SpeedVac). Resuspend residues in 100 µL DMSO to generate "Assay Ready" plates.

Protocol B: TR-FRET Kinase Screening Assay

Objective: Screen the generated library against a target kinase (e.g., CSF1R or PI3K) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2][3]

Reagents:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Alexa Fluor® 647-labeled ATP or antibody.

-

Detection: Europium-labeled anti-kinase antibody.

Step-by-Step Procedure:

-

Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the library compounds from the DMSO source plate (Protocol A) to a 384-well white, low-volume assay plate.

-

Enzyme Addition: Dispense 5 µL of Kinase Enzyme (0.5 nM final conc) into the assay plate. Incubate for 15 minutes at RT.

-

Substrate Initiation: Add 5 µL of ATP/Substrate mix (at Km concentration). Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of Detection Mix (Eu-antibody + Tracer). Incubate for 1 hour.

-

Readout: Measure fluorescence on a multimode plate reader (e.g., EnVision).

-

Excitation: 337 nm.

-

Emission: 615 nm (Donor) and 665 nm (Acceptor).

-

Data Analysis & Validation

Calculation of Inhibition

Calculate the TR-FRET Ratio (

Calculate Percent Inhibition:

- : DMSO control (No inhibitor).

- : High concentration reference inhibitor (100% inhibition).

Quality Control Metrics

The assay robustness must be validated using the Z-factor (

| Metric | Acceptance Criteria | Formula |

| Z-Factor | > 0.5 | $1 - \frac{3(\sigma_p + \sigma_n)}{ |

| Signal-to-Background | > 3.0 | |

| CV (Coefficient of Variation) | < 10% |

Table 1: Key Quality Control Metrics for HTS Validation.

Troubleshooting & Optimization

Issue: Incomplete Cyclization

-

Symptom: LC-MS analysis of "Assay Ready" plate shows mass corresponding to the desilylated intermediate (alkyne) rather than the cyclized furan.

-

Root Cause: Insufficient basicity or steric hindrance.

-